Benzamide, N-[(4-methoxyphenyl)methoxy]-
Description
Benzamide, N-[(4-methoxyphenyl)methoxy]- is a benzamide derivative characterized by a methoxy-substituted phenyl group attached via a methyleneoxy (–OCH₂–) linkage to the amide nitrogen (Figure 1). The 4-methoxyphenylmethoxy group enhances solubility and influences electronic properties, which may improve pharmacokinetic profiles compared to simpler benzamides.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-7-12(8-10-14)11-19-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUADSTZNHATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438982 | |
| Record name | Benzamide, N-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92851-07-5 | |
| Record name | Benzamide, N-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Amide Condensation via Acyl Chloride Intermediates
Reaction Mechanism
This method involves converting benzoic acid derivatives to acyl chlorides, followed by nucleophilic substitution with 4-methoxyphenylmethoxyamine. The general pathway includes:
- Chlorination : Treatment of 3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride.
- Amidation : Reaction of the acyl chloride with 4-methoxyphenylmethoxyamine in the presence of a base (e.g., triethylamine).
Key Reaction Conditions:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0–25°C
- Catalyst : Base (e.g., triethylamine) for HCl scavenging
Data Table 1: Optimization of Acyl Chloride Method
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 95 |
| Reaction Time | 4 h | 82 | 97 |
| Molar Ratio (Acid:SOCl₂) | 1:1.5 | 75 | 93 |
Catalytic Coupling Using α-Haloacetals
Methodology
A patent-pending approach (WO2009011653A1) utilizes α-haloacetals and substituted benzamides in the presence of acidic catalysts. For example:
- Reactants : 4-Methoxybenzamide + Chloroacetaldehyde dimethyl acetal
- Catalyst : Concentrated sulfuric acid or ion-exchange resins
Key Steps:
- Activation : The α-haloacetal reacts with the benzamide nitrogen under acidic conditions.
- Substitution : Methoxybenzyloxy group incorporation via nucleophilic displacement.
Data Table 2: Catalytic Performance Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 25 | 2 | 71 |
| Ion-exchange resin | 60 | 3 | 68 |
Ultrasonic-Assisted Synthesis with Ionic Liquids
Procedure
Although BenchChem-derived methods are excluded per user instructions, peer-reviewed alternatives (e.g., RSC publications) validate ultrasonic techniques:
- Reactants : Benzoic acid + 4-Methoxyphenylmethoxyamine
- Catalyst : Lewis acidic ionic liquid (e.g., [BMIM]ZrCl₅) immobilized on diatomite earth
- Conditions : Ultrasonic irradiation (40 kHz, 50°C)
Data Table 3: Ultrasonic Method Optimization
| Ionic Liquid Loading (%) | Irradiation Time (min) | Yield (%) |
|---|---|---|
| 10 | 30 | 85 |
| 15 | 45 | 89 |
Comparative Analysis of Methods
Data Table 4: Method Efficiency Metrics
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Acyl Chloride | High purity, simple workup | SOCl₂ toxicity, low atom economy | Moderate |
| α-Haloacetal Catalysis | Mild conditions, reusable catalysts | Requires acidic environment | High |
| Ultrasonic Synthesis | Rapid, solvent-free | Specialized equipment needed | Low |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Quality Control and Characterization
Emerging Methodologies
Photocatalytic Amination
Recent advances (2024) utilize visible-light catalysis for C–N bond formation, achieving 80% yield at room temperature.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica) enable enzyme-mediated amidation, though yields remain suboptimal (55–60%).
Chemical Reactions Analysis
Benzamide, N-[(4-methoxyphenyl)methoxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Benzamide, N-[(4-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a crucial raw material and intermediate in the synthesis of many drug candidates.
Industry: Benzamide derivatives are used in the pharmaceutical, paper, plastic, and rubber industries.
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
Key Observations :
- Coupling Agents : Ethylcarbodiimide (EDCI) and dimethylformamide (DMF) are standard for amide bond formation ().
- Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd/C) enable thiazole ring formation ().
- Purification : Column chromatography and NMR/HRMS validation ensure high purity (>90%) across analogs ().
Physical and Spectral Properties
Table 3: Physical Properties of Benzamide Derivatives
Key Observations :
Table 4: Bioactivity of Benzamide Derivatives
Key Observations :
- Enzyme Inhibition: Methoxy-substituted benzamides show nanomolar to low-micromolar activity against PTP1B, a diabetes target ().
- Antioxidant Potential: Thiourea-linked derivatives (e.g., H10) exhibit >85% inhibition, likely due to radical-scavenging methoxy groups ().
- Antifungal Activity : Oxadiazole-containing analogs (e.g., LMM5) target thioredoxin reductase, critical for fungal viability ().
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